2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone
Overview
Description
Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
Heterocyclic compounds, including pyrroles and pyridines, are fundamental in medicinal chemistry due to their wide range of biological activities. These structures serve as core units in the development of new pharmaceuticals, agrochemicals, and dyes. The versatility of these heterocycles allows for significant exploration in drug discovery and the synthesis of biologically active compounds. For instance, the five-membered pyrrolidine ring and its derivatives have been extensively studied for their potential in treating human diseases, showcasing the scaffold's utility in medicinal chemistry (Giovanna Li Petri et al., 2021).
Synthetic Intermediates and Chemical Reactivity
Enaminoketones and enaminonitriles, closely related to the query compound, are highlighted for their role as versatile building blocks in synthesizing various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These intermediates are praised for their dual nucleophilicity and electrophilicity, facilitating the construction of complex heterocyclic structures and demonstrating significant potential in synthetic organic chemistry (G. Negri et al., 2004).
Kinase Inhibitors and Drug Design
The pyrazolo[3,4-b]pyridine scaffold, similar to the query compound's core structure, has shown considerable versatility in kinase inhibition, a critical area in drug development for cancer and other diseases. This scaffold's ability to interact with kinases through multiple binding modes makes it a valuable element in the design of kinase inhibitors. The specific binding interactions of these structures with kinases underline the importance of heterocyclic compounds in therapeutic applications (Steve Wenglowsky, 2013).
Future Directions
: Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. DOI
: Additional spectral data and characterization can be found in: [Design and synthesis of pyrrolo 2,3- - Springer
properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALXXOVJMEHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509624 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone | |
CAS RN |
83393-47-9 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83393-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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